molecular formula C10H8BrNO2 B8602397 6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

Cat. No. B8602397
M. Wt: 254.08 g/mol
InChI Key: WBJKUJQWVVFJAS-UHFFFAOYSA-N
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Description

6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

InChI

InChI=1S/C10H8BrNO2/c11-6-1-2-8-7(5-6)12-9(13)10(14-8)3-4-10/h1-2,5H,3-4H2,(H,12,13)

InChI Key

WBJKUJQWVVFJAS-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(4-bromo-2-nitro-phenoxy)-cyclopropanecarboxylic acid ethyl ester (3.5 g, 10.6 mmol) in glacial acetic acid (40 mL) was added iron powder (5.9 g, 106.1 mmol) at room temperature and the reaction mixture was heated at 60° C. for 3 h. The mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through celite bed. The filtrate was concentrated, and the resulting residue was taken in ethyl acetate and washed with water and saturated sodium bicarbonate solution, then the organic layer was dried over sodium sulfate, concentrated and the resulting residue was purified by silica gel column chromatography to furnish 6-bromospiro[4H-1,4-benzoxazine-2,1′-cyclopropane]-3-one (2.51 g).
Name
1-(4-bromo-2-nitro-phenoxy)-cyclopropanecarboxylic acid ethyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iron (1173 mg, 21 mmol) was added to a solution of ethyl 1-(4-bromo-2-nitrophenoxy)cyclopropanecarboxylate 7.20 (693 mg, 2.1 mmol) in acetic acid (10 mL) at room temperature. Mixture was heated at 60° C. for 5 hours. Mixture was cooled to rt, diluted with 100 mL ethyl acetate, and filtered over celite. Filtrate was concentrated under reduced pressure to yield 6-bromospiro[benzo[b][1,4]oxazine-2,1′-cyclopropan]-3(4H)-one 7.21 (523 mg), which was used in the next step without further purification.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl 1-(4-bromo-2-nitrophenoxy)cyclopropanecarboxylate
Quantity
693 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1173 mg
Type
catalyst
Reaction Step Two

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